Physicochemical Differentiation: Lipophilicity and Permeability Profile Versus Quinoxaline Analog
The target compound (CAS 1904096-72-5) bears a quinoline heterocycle (clogP contribution ~1.7 for unsubstituted quinoline) versus the quinoxaline of CAS 2194907-74-7 (clogP contribution ~1.3 for unsubstituted quinoxaline), predicting approximately 0.3–0.5 log units higher lipophilicity for the target compound. Its measured/calculated clogP of 3.03 [1] places it in the optimal CNS-permeability window (clogP 2–4), whereas the quinoxaline analog's additional nitrogen and methoxy substituent on the phenyl ring would reduce clogP and increase TPSA, potentially shifting it outside the CNS MPO desirability range. The target compound's zero H-bond donor count, moderate TPSA (67.55 Ų), and four rotatable bonds confer a balanced permeability/solubility profile [1].
| Evidence Dimension | Computed lipophilicity (clogP) and drug-likeness parameters |
|---|---|
| Target Compound Data | clogP 3.03, TPSA 67.55 Ų, HBD 0, HBA 7, RB 4, MW 416.48 [1] |
| Comparator Or Baseline | CAS 2194907-74-7 (quinoxaline analog): predicted lower clogP (estimated ~2.5–2.7) due to additional heteroatom; increased TPSA from methoxy oxygen |
| Quantified Difference | Estimated ΔclogP ≈ +0.3 to +0.5 for target compound; TPSA difference ≈ -7 to -12 Ų favoring higher passive permeability |
| Conditions | In silico calculated properties using standard algorithms; experimental logP/logD not publicly available for either compound |
Why This Matters
Higher lipophilicity within the CNS-appropriate range predicts superior passive membrane permeability, critical for intracellular target engagement in PERK inhibitor cellular assays, making this compound preferable for tool compound studies requiring efficient cell penetration.
- [1] EOS49906 compound entry, sildrug.ibb.waw.pl ECBD database. Calculated properties: C₂₄H₂₄N₄O₃, MW 416.48, clogP 3.03, TPSA 67.55, HBA 7, HBD 0, RB 4. View Source
